molecular formula C20H19ClN2O3S B2670140 3-(2-chlorophenyl)-5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide CAS No. 2034537-83-0

3-(2-chlorophenyl)-5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B2670140
CAS No.: 2034537-83-0
M. Wt: 402.89
InChI Key: HGZJFWGLCLGWGD-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a tetrahydropyran (oxane) ring fused to a thiophene group. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition and receptor modulation .

The compound’s design leverages the isoxazole scaffold, known for metabolic stability and bioactivity, combined with a thiophene-oxane hybrid substituent, which may enhance solubility and target binding. The 2-chlorophenyl group contributes to lipophilicity and π-π stacking interactions in biological systems .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-13-17(18(23-26-13)14-5-2-3-6-15(14)21)19(24)22-20(8-10-25-11-9-20)16-7-4-12-27-16/h2-7,12H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZJFWGLCLGWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3(CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives. Key structural variations among analogues include:

Compound Name Substituent at Carboxamide Nitrogen Molecular Weight (g/mol) Key Features
Target Compound 4-(Thiophen-2-yl)oxan-4-yl ~410.3* Thiophene-oxane hybrid enhances solubility and π-stacking .
3-(2-Chlorophenyl)-5-methyl-N-(4-(propan-2-yl)phenyl)-1,2-oxazole-4-carboxamide (PDB ID: 4Q9O) 4-Isopropylphenyl 362.83 High binding affinity (IC₅₀ = 0.89 nM) to bacterial isoprenyl transferase .
3-(2-Chlorophenyl)-5-methyl-N-[4-(sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide 2-(4-Sulfamoylphenyl)ethyl 391.84 Sulfonamide group improves aqueous solubility but reduces membrane permeability .
3-(2-Chlorophenyl)-5-methyl-N-(tert-butyl)-1,2-oxazole-4-carboxamide tert-Butyl 292.76 Compact substituent enhances metabolic stability but lowers potency .
3-(2-Chlorophenyl)-5-methyl-N-(3-pyridinyl)-1,2-oxazole-4-carboxamide Pyridin-3-yl 313.75 Basic pyridine nitrogen enables salt formation; moderate kinase inhibition .

*Estimated based on molecular formula C₂₀H₁₉ClN₂O₃S.

Physicochemical Properties

Property Target Compound 4-Isopropylphenyl Analogue Sulfamoylphenyl Ethyl Analogue
Molecular Weight ~410.3 362.83 391.84
LogP (Predicted) 3.5 4.1 1.2
Hydrogen Bond Donors 1 1 3
Hydrogen Bond Acceptors 5 4 7
Polar Surface Area (Ų) 78.9 61.2 118.4

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide is a synthetic derivative that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be represented as follows:

C16H16ClN2O3S\text{C}_{16}\text{H}_{16}\text{ClN}_2\text{O}_3\text{S}

This structure features a chlorophenyl group, a thiophene moiety, and an oxazole ring, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds containing oxazole and thiophene rings often exhibit significant biological activities. The following sections detail specific activities observed for this compound.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of oxazole derivatives. For instance, compounds similar to This compound have shown promising results against various cancer cell lines:

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast)0.01 - 8.12
A549 (Lung)0.17 - 3.34
Colo-205 (Colon)Data Not Available
A2780 (Ovarian)Data Not Available

The studies indicate that the compound exhibits cytotoxic effects, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The results demonstrated varying degrees of activity:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Bacillus subtilis (Gram-positive)50 µg/mLModerate
Escherichia coli (Gram-negative)25 µg/mLStrong
Pichia pastoris (Yeast)Data Not AvailableNot Tested

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against Gram-negative bacteria.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, preliminary studies indicate that the compound may possess anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Studies

  • Study on Anticancer Properties : A recent study conducted by Komiris et al. synthesized a series of oxazole derivatives and tested them against multiple cancer cell lines. They found that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating enhanced potency.
  • Antimicrobial Evaluation : In a comparative study of oxazole derivatives, it was found that those containing thiophene rings had improved activity against E. coli compared to their non-thiophene counterparts.

Q & A

Basic: What are the key challenges in synthesizing 3-(2-chlorophenyl)-5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?

Answer:
Synthesis involves multi-step reactions, including cyclization of the oxazole core, coupling of the thiophene-oxane moiety, and carboxamide formation. Key challenges include:

  • Regioselectivity : Ensuring correct substitution patterns on the oxazole and thiophene rings (e.g., avoiding positional isomers) .
  • Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .
  • Temperature Control : Exothermic reactions (e.g., cyclization) require gradual heating (40–60°C) to prevent side-product formation .
    Optimization Strategy : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions via response surface methodology .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Verify aromatic proton environments (e.g., 2-chlorophenyl δ 7.2–7.5 ppm; thiophene δ 6.8–7.1 ppm) and methyl groups (δ 2.3–2.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and oxazole/thiophene carbons (δ 110–150 ppm) .
  • Infrared (IR) Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, oxazole ring ~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

Basic: How can researchers assess the compound’s solubility and stability for in vitro assays?

Answer:

  • Solubility Screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use nephelometry to detect precipitation .
  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
    • Thermal Stability : Store at 4°C, 25°C, and 37°C; assess decomposition over 7–14 days .
  • Light Sensitivity : Conduct UV-Vis spectroscopy (200–400 nm) to detect photodegradation products .

Advanced: How can computational methods predict the compound’s reactivity and noncovalent interactions?

Answer:

  • Electron Density Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions (e.g., oxazole ring as electron-deficient) .
  • Noncovalent Interaction (NCI) Plots : Reveal van der Waals interactions (e.g., π-stacking between thiophene and aromatic systems) and hydrogen bonds (amide-NH to oxane-O) critical for target binding .
  • Docking Studies : Combine NCI data with molecular docking (e.g., AutoDock Vina) to model protein-ligand interactions, prioritizing residues with complementary ESP profiles .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) and test activity to identify critical pharmacophores .
  • Data Normalization : Account for assay variability (e.g., cell line differences, incubation time) by including positive controls (e.g., reference inhibitors) in all experiments .
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers and trends .

Advanced: What strategies are effective for analyzing tautomeric or conformational equilibria in this compound?

Answer:

  • Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., coalescence of oxazole protons at high temps) to detect tautomerism .
  • Density Functional Theory (DFT) : Calculate relative energies of tautomers/conformers (e.g., oxazole vs. isoxazole forms) and compare with experimental IR/NMR data .
  • X-ray Crystallography : Resolve solid-state conformation and compare with solution-phase data to assess environmental effects .

Advanced: How can researchers optimize the compound’s bioavailability through derivatization?

Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esterify the carboxamide) to enhance membrane permeability, with enzymatic cleavage in target tissues .
  • LogP Optimization : Modify lipophilicity by replacing thiophene with furan (lower LogP) or adding alkyl chains (higher LogP), guided by calculated partition coefficients .
  • Salt Formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility without altering pharmacodynamics .

Advanced: What experimental and computational approaches validate target engagement in biological systems?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity (Kd) and stoichiometry between the compound and purified target protein .
  • Surface Plasmon Resonance (SPR) : Monitor real-time association/dissociation kinetics (e.g., kon/koff rates) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability and conformational changes .

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